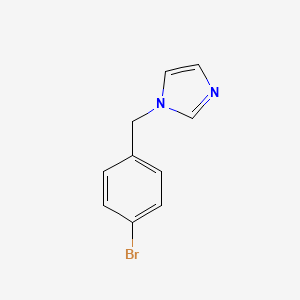

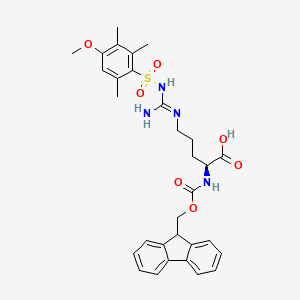

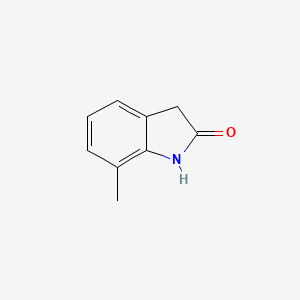

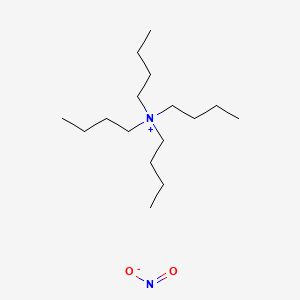

![molecular formula C9H8N2O2 B1335018 2-(1H-Benzo[d]imidazol-6-yl)acetic acid CAS No. 473895-86-2](/img/structure/B1335018.png)

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" is a derivative of benzoimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its diverse range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis .

Synthesis Analysis

The synthesis of related benzoimidazole acetic acid derivatives involves the formation of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids . Another related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, showcasing the versatility in functionalizing the benzoimidazole core .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by these methods, and the solid-state structure was confirmed by single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and confirm the molecular features of these compounds .

Chemical Reactions Analysis

The chemical reactions of benzoimidazole acetic acid derivatives include hydrolysis, decarboxylation, and hydrazinolysis . These reactions are crucial for further functionalization and for understanding the reactivity of these compounds. Additionally, the synthesis of various benzoimidazole derivatives involves reactions with different carboxylic acids and other reagents, leading to a wide array of compounds with potential antioxidant and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be studied through elemental analysis, thermogravimetric analysis (TG), and luminescence spectra. Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid with different metal ions have been synthesized and characterized, revealing diverse coordination modes and luminescent properties . The crystal structure of related compounds is often stabilized by intermolecular hydrogen bonds, which can be identified through X-ray diffraction studies .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis and Biological Evaluation of 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(Substituted 4-Oxothiazolidin-3-yl) Acetamides

- Application Summary : A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized. The synthesized compounds were evaluated for their in vitro antimicrobial activity .

- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans .

- Results or Outcomes : All the compounds possessed significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml .

3. Photophysical Properties of Heteroleptic Ruthenium Complexes

- Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .

- Methods of Application : The synthesized Ru (II) complexes were meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy .

- Results or Outcomes : The emission behaviour of both complexes revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for both complexes: ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways . Additionally, for both complexes, electrochemical reduction of carbon dioxide (CO 2) in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO 2 .

4. Synthesis of (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone

- Application Summary : A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine .

- Methods of Application : The synthesis involves the reaction of an aromatic aldehyde with o-phenylenediamine .

- Results or Outcomes : The method provides a straightforward route to (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone .

5. Biological Evaluation and Molecular Docking Studies

- Application Summary : A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized . The synthesized compounds were evaluated for their in vitro antimicrobial activity .

- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger . The in vitro cytotoxicity study of the compounds was carried out against human colorectal (HCT116) cell line .

- Results or Outcomes : All the compounds possessed significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml . The cytotoxicity study revealed that almost all the derivatives were potent in inhibiting the growth of HCT116 cell line in comparison to the standard drug 5-fluorouracil .

6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives

- Application Summary : Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .

- Methods of Application : Solid-state NMR was applied for testing the quality of the obtained samples .

- Results or Outcomes : In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .

Safety And Hazards

properties

IUPAC Name |

2-(3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMCJQLLJVFPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388835 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-6-yl)acetic acid | |

CAS RN |

473895-86-2 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.